molecular formula C17H12ClN3O2S B4549737 2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4549737
M. Wt: 357.8 g/mol
InChI Key: DHOYRVSPWPMIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H12ClN3O2S and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0338755 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal and Antiviral Properties : Thiadiazole derivatives have been synthesized and evaluated for their biological activities. For example, compounds with thiadiazole and quinazoline structures demonstrated excellent antifungal activity, with EC50 values ranging from 2.99 to 28.35 μg/mL. They also showed good inhibition activity against tobacco mosaic virus (TMV) and potential in inducing systemic acquired resistance in tobacco against TMV (Wang et al., 2011).

Anticancer Activity

  • Anticancer Potential : Quinazolinone compounds have been associated with anticancer activities. Various derivatives of quinazolinone, including those fused with thiadiazole, have been synthesized and tested for their efficacy against cancer cell lines, indicating a potential research avenue for the compound in cancer research (Joseph et al., 2010).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Effects : Research on quinazolinone and thiadiazole derivatives has shown promising antimicrobial and anti-inflammatory properties. For instance, novel 4(3H)-quinazolinones derivatives were synthesized and evaluated as diuretic agents, indicating the potential utility of similar compounds in developing new therapeutic agents (Maarouf et al., 2004). Another study synthesized different 2, 7-disubstituted [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones and evaluated them for anti-inflammatory activity, both in vitro and in vivo, showcasing the therapeutic potential of such compounds (Thorat et al., 2021).

Structural and Synthetic Studies

  • Synthetic Pathways and Characterization : Research on similar compounds often includes detailed synthetic routes and structural characterization, providing a foundation for synthesizing and studying the compound . For example, studies have outlined methods for synthesizing various thiadiazole and quinazolinone derivatives, along with their structural analysis using techniques such as X-ray crystallography, NMR, and mass spectrometry (Kornicka et al., 2006).

Properties

IUPAC Name

2-[(2-chloro-5-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S/c1-10-6-7-12(18)14(8-10)23-9-15-20-21-16(22)11-4-2-3-5-13(11)19-17(21)24-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYRVSPWPMIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
Reactant of Route 5
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
Reactant of Route 6
2-[(2-chloro-5-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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